molecular formula C10H10BrNO3 B13989277 Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-

Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-

Cat. No.: B13989277
M. Wt: 272.09 g/mol
InChI Key: APSGALSPPRTCDF-UHFFFAOYSA-N
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Description

Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is a brominated nitrobenzene derivative featuring a unique 1-methylcyclopropyl ether substituent. The molecule comprises three key groups:

  • Bromine at position 2 (electron-withdrawing, ortho/para-directing).
  • Nitro group at position 1 (strong electron-withdrawing, meta-directing).

This combination likely results in distinct physicochemical behaviors, such as elevated boiling points and altered solubility compared to simpler derivatives.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

2-bromo-4-(1-methylcyclopropyl)oxy-1-nitrobenzene

InChI

InChI=1S/C10H10BrNO3/c1-10(4-5-10)15-7-2-3-9(12(13)14)8(11)6-7/h2-3,6H,4-5H2,1H3

InChI Key

APSGALSPPRTCDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is studied for its potential biological activities. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- is used in the production of specialty chemicals and materials. Its unique structural features make it valuable for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. The 1-methylcyclopropyl group may influence the compound’s binding affinity to certain enzymes or receptors, affecting its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with analogs from the evidence:

Property Target Compound (Hypothetical) Benzene, 2-bromo-1-methyl-4-nitro- Benzene, 4-fluoro-1-methyl-2-nitro- Benzene, 2-bromo-4-chloro-1-cyclopropyl
Molecular Formula C₁₀H₉BrNO₃ C₇H₆BrNO₂ C₇H₆FNO₂ C₉H₈BrCl
Molar Mass (g/mol) ~286.0 216.03 171.13 231.52
Boiling Point (K) Estimated 430–450 423.70 411.50–411.70 Not reported
Key Substituents Br, NO₂, (1-methylcyclopropyl)oxy Br, NO₂, CH₃ F, NO₂, CH₃ Br, Cl, cyclopropyl
Key Observations:

Boiling Points : The target compound’s estimated boiling point (430–450 K) exceeds that of simpler analogs due to increased molecular weight and polarity from the nitro and ether groups. However, steric hindrance from the cyclopropane ring may reduce packing efficiency, moderating this effect .

Electron Effects : The nitro group’s strong electron-withdrawing nature dominates reactivity, directing electrophilic substitution to meta positions. Bromine’s ortho/para-directing influence is secondary .

Thermodynamic and Reactivity Trends

  • Thermal Stability: Cyclopropane-containing compounds (e.g., ’s C₉H₈BrCl) are often sensitive to ring-opening under heat or acidic conditions. The target compound may exhibit similar instability compared to non-cyclic analogs .
  • Solubility : Polar substituents (e.g., nitro, ether) enhance solubility in polar solvents compared to halogenated derivatives like Benzene, 1-bromo-4-(1-methylethyl) (), which lacks polar groups .
  • Reactivity with Electrophiles : The nitro group deactivates the benzene ring, reducing reaction rates compared to compounds without electron-withdrawing groups (e.g., ’s Benzene, 1-bromo-4-chloro-2-methyl-) .

Biological Activity

Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- (CAS No. 1626355-69-8) is a nitro-substituted aromatic compound that exhibits various biological activities. Its molecular formula is C10H10BrNO3, and it has a molecular weight of approximately 272.1 g/mol. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H10BrNO3
Molecular Weight272.1 g/mol
IUPAC Name2-bromo-4-(1-methylcyclopropyl)oxy-1-nitrobenzene
InChI KeyAPSGALSPPRTCDF-UHFFFAOYSA-N

Benzene derivatives, particularly those with nitro groups, have been studied for their potential as bioactive compounds. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular targets. This compound's specific biological activities may include:

  • Antimicrobial Activity : Nitro compounds are known for their ability to inhibit bacterial growth by disrupting cellular processes.
  • Anticancer Properties : Some studies suggest that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
  • Anti-inflammatory Effects : Benzene derivatives may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity

In a study examining various nitro-substituted benzene derivatives, it was found that compounds with similar structures exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the disruption of bacterial cell membranes and interference with DNA replication processes.

Anticancer Research

Research on related compounds has shown promising results in anticancer activity. For instance, derivatives similar to Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro- demonstrated cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The compounds induced apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

In Vivo Studies

A recent in vivo study investigated the effects of a related compound on tumor growth in mouse models. The results indicated that treatment with the compound resulted in a significant reduction in tumor size compared to controls, suggesting potential therapeutic applications in oncology.

Summary of Findings

Study TypeFindings
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduced apoptosis in HT-29 and TK-10 cell lines
In VivoReduced tumor size in mouse models

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